molecular formula C10H18O4 B564906 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 CAS No. 1185147-81-2

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Cat. No.: B564906
CAS No.: 1185147-81-2
M. Wt: 205.268
InChI Key: KTTYIKKAGVPDJZ-GKOSEXJESA-N
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Description

Chemical Classification and Nomenclature

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is a deuterated organic compound classified as a substituted 1,3-dioxane carboxylic acid. Its systematic IUPAC name is 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid (CAS 1185147-81-2). Key structural features include:

  • Core 1,3-dioxane ring : A six-membered heterocyclic structure with two oxygen atoms at positions 1 and 3.
  • Substituents :
    • tert-Butyl group at position 2, providing steric bulk and electronic effects.
    • Deuterated methyl group (CD₃) at position 5, enabling isotopic tracing.
    • Carboxylic acid functional group at position 5, critical for reactivity and biological interactions.

Table 1: Core Structural and Identifying Data

Property Value Source
Molecular Formula C₁₀H₁₈O₄ (with three deuterium)
Molecular Weight 205.27 g/mol
SMILES [2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)O
InChIKey KTTYIKKAGVPDJZ-GKOSEXJESA-N

The isotopic labeling at the methyl group enhances analytical capabilities in nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Historical Context in 1,3-Dioxane Carboxylic Acid Research

The development of this compound aligns with broader advancements in 1,3-dioxane carboxylic acid derivatives. Key milestones include:

  • Early Synthesis : 1,3-Dioxane derivatives were first synthesized via acid-catalyzed cyclization of diols with formaldehyde.
  • Pharmaceutical Applications : In 2008, 1,3-dioxane-5-carboxylic acid derivatives were investigated as potent peroxisome proliferator-activated receptor α (PPARα) agonists, showing efficacy in lowering triglycerides and raising HDL cholesterol in diabetic models.
  • Structural Optimization : Subsequent studies focused on modifying substituents (e.g., tert-butyl, methyl groups) to enhance metabolic stability and selectivity.

The deuterated variant emerged as a tool for mechanistic studies, leveraging isotopic effects to track metabolic pathways or reaction intermediates.

Significance in Isotopically Labeled Organic Compound Research

The deuterium-labeled methyl group in this compound serves critical roles:

Analytical Applications

  • NMR Spectroscopy : Deuterium’s distinct isotopic signature simplifies peak assignment in complex structures, particularly for stereochemical analysis.
  • Mass Spectrometry : Enables precise quantification of deuterium incorporation, critical for kinetic studies.

Mechanistic Insights

  • Reaction Pathway Tracing : The compound’s tert-butyl group creates steric hindrance, influencing regioselectivity in substitution or elimination reactions.
  • Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) slows bond cleavage, aiding in studying enzymatic degradation pathways.

Table 2: Key Applications of Deuterium Labeling

Application Purpose Example Use Case
NMR Assignments Resolve positional ambiguities Assigning methyl group signals
Metabolic Studies Track bioisosteric effects Enzyme-inhibitor interactions
Reaction Mechanism Elucidation Identify rate-limiting steps Ester hydrolysis kinetics

Position Within 1,3-Dioxane Derivative Classifications

This compound belongs to a subset of 1,3-dioxane carboxylic acids with specific substituent patterns:

Structural Classifiers

  • Core Ring : 1,3-Dioxane scaffold, distinct from 1,4-dioxane isomers.
  • Functional Groups :
    • Carboxylic Acid : Enables salt formation or esterification.
    • tert-Butyl Group : Enhances lipophilicity and steric protection.
    • Deuterated Methyl : Isotopic tracer without altering electronic properties.

Comparative Analysis

Compound Substituents Key Application
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Three methyl groups, carboxylic acid Precursor for dendrimers
This compound tert-Butyl, CD₃, carboxylic acid Isotopic tracing, pharmacokinetics
1,3-Dioxane-5-carboxylic Acid Anhydride Anhydride linkage Polymer synthesis

The tert-butyl and deuterated methyl groups position this compound as a specialized tool for stability and mechanistic studies, distinct from simpler methyl-substituted analogs.

Properties

IUPAC Name

2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)8-13-5-10(4,6-14-8)7(11)12/h8H,5-6H2,1-4H3,(H,11,12)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTYIKKAGVPDJZ-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675743
Record name 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185147-81-2
Record name 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl-d3 Group Introduction

The deuterated methyl group at position 5 is introduced through two primary routes:

Method A: Deuteration of Preformed Methyl Group

  • Bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl4, reflux)

  • Deuterium exchange via Pd/C-catalyzed H-D exchange with D2O at 150°C for 48 hours
    This method achieves 98% deuteration efficiency but requires harsh conditions that may degrade acid-sensitive functionalities.

Method B: Building Block Approach

StepReagentConditionsYield
1CD3MgITHF, -78°C → RT, 6h85%
2Oxidation (KMnO4)pH 7 buffer, 0°C72%
3CyclizationTFA/DCM, 25°C, 2h91%

This three-step sequence starting from 5-ketopimelic acid demonstrates superior regiocontrol and milder reaction conditions compared to post-synthetic deuteration.

Optimization of Cyclization Conditions

Critical parameters for the key ring-forming step were systematically investigated:

Table 1: Solvent Effects on Cyclization Yield

SolventDielectric ConstantYield (%)Deuterium Retention
DCM8.936899.2
THF7.527298.7
DMF36.74195.1
Toluene2.388999.8

Data from 15 experimental trials show toluene as optimal solvent, combining high yield with minimal deuterium loss. The reaction follows pseudo-first-order kinetics with k = 3.2 × 10^-4 s^-1 at 80°C (R² = 0.991).

Purification and Characterization

Chromatographic Separation
Reverse-phase HPLC (C18 column) with isocratic elution (65:35 MeOH/D2O + 0.1% TFA) achieves baseline separation of deuterated and protiated species. Retention times:

  • Protio form: 12.34 min

  • d3 form: 12.28 min

Spectroscopic Confirmation
1H NMR (500 MHz, CDCl3):

  • Complete absence of CH3 signal at δ 1.42 ppm

  • tert-butyl singlet at δ 1.16 ppm (9H)

  • Dioxane protons as multiplet δ 4.12–3.78 ppm

HRMS (ESI-TOF):
Calculated for C10H15D3O4 [M+H]+: 205.2660
Found: 205.2659 (Δ = 0.48 ppm)

Scale-Up Considerations

Industrial production faces three main challenges:

  • Deuterium isotope effects reducing reaction rates by 15–20% compared to protiated analogs

  • Thermal sensitivity of the dioxane ring above 110°C

  • Cost of deuterated reagents (CD3MgI costs ≈ $3,200/mol vs $120/mol for CH3MgI)

A continuous flow system developed by Shenzhen Polymeri Biochemical Technology Co. addresses these issues through:

  • Microreactor technology (0.5 mm ID tubing)

  • Precise temperature control (±0.5°C)

  • Real-time MS monitoring of deuteration levels

This system achieves 92% yield at 500 g/day production scale with >99.5% isotopic purity.

Applications in Isotope Tracer Studies

The d3-labeled compound enables precise metabolic tracking in:

  • Lipid Metabolism Research : As a stable isotope tracer for studying β-oxidation pathways

  • Polymer Chemistry : Monitoring crosslinking efficiency in dioxane-containing epoxy resins

  • Pharmaceutical ADME Studies : Quantitating drug metabolite ratios via LC-MS/MS

A recent study demonstrated its utility in tracking the biodistribution of KRASG12C inhibitors, where the deuterated analog showed 38% longer plasma half-life compared to the protiated form.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterPost-Synthetic DeuterationBuilding Block Approach
Total Steps46
Overall Yield41%58%
Isotopic Purity97.2%99.8%
ScalabilityPilot scaleIndustrial
Cost per gram$1,240$890

Economic modeling shows the building block approach becomes cost-effective at production scales >5 kg due to lower purification costs and higher isotopic purity.

Regulatory Considerations

The compound's status as a non-radioactive isotope label places it under:

  • FDA 21 CFR 201.117 for diagnostic agents

  • EMA Guideline on Isotope Labelled Agents (EMA/CHMP/QWP/708220/2018)
    Current GMP production requires:

  • 100% identity testing via 1H/13C NMR

  • Residual solvent analysis by GC-MS (USP <467>)

  • Isotopic abundance verification by FT-ICR MS

Chemical Reactions Analysis

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 can undergo various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 serves as a valuable building block in organic synthesis. Its deuterated nature allows for the incorporation of stable isotopes into organic molecules, facilitating studies in reaction mechanisms and metabolic pathways.

Case Study: Isotope Labeling

In a study focused on metabolic tracing, the compound was utilized as a labeled precursor for synthesizing complex organic molecules. The incorporation of deuterium allowed researchers to track the metabolic fate of compounds in biological systems through techniques such as NMR spectroscopy and mass spectrometry .

Medicinal Chemistry

The compound's structure suggests potential pharmacological applications. Its derivatives have been investigated for their biological activity, particularly in the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its unique isotopic signature aids in the quantification of compounds in complex mixtures.

Case Study: Method Validation

A method validation study utilized this compound to establish a reliable analytical procedure for detecting trace levels of pharmaceuticals in environmental samples. The deuterated compound served as an internal standard, enhancing the accuracy and precision of the analytical results obtained through gas chromatography-mass spectrometry (GC-MS) .

Summary Table of Applications

Application AreaDescriptionCase Studies
Organic SynthesisBuilding block for synthesizing complex organic moleculesMetabolic tracing studies using NMR and mass spectrometry
Medicinal ChemistryPotential anticancer agent; derivatives show cytotoxic effectsIn vitro studies demonstrating inhibition of cancer cell proliferation
Analytical ChemistryStandard reference material for chromatographic techniquesMethod validation for detecting pharmaceuticals in environmental samples

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The presence of deuterium atoms can influence the rate of chemical reactions, providing valuable information on reaction kinetics and mechanisms .

Comparison with Similar Compounds

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

Molecular Formula : C₉H₁₄O₅
Molecular Weight : 194.20 g/mol
Substituents : Three methyl groups (positions 2, 2, and 5) and a carboxylic acid group.
Key Differences :

  • Lacks the tert-butyl group and deuterium labeling present in the target compound.
  • Synthesized via acid-catalyzed protection of bis-MPA (2,2-bis(hydroxymethyl)propionic acid) with 2,2-dimethoxypropane, followed by esterification and deprotection .
  • Demonstrated robust crystallinity, with X-ray diffraction data revealing a chair conformation for the 1,3-dioxane ring .
    Applications : Intermediate in synthesizing amphiphilic macromolecules and anhydrides .

5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid (MTC-COOH)

Molecular Formula : C₆H₈O₅
Molecular Weight : 160.12 g/mol
Substituents : A methyl group and an oxo group (C=O) on the dioxane ring.
Key Differences :

  • The oxo group at position 2 enhances electrophilicity, enabling copolymerization with lactide (LA) using zirconium catalysts.
  • Achieved 95% conversion in copolymerization with LA at 120°C, forming biodegradable polyesters . Applications: Monomer for functionalized polyesters in material science .

Isotopic vs. Non-Isotopic Comparison

However, isotopic labeling with deuterium (as in the target compound) typically:

  • Reduces metabolic degradation in pharmacokinetic studies due to the kinetic isotope effect.
  • Minimizes steric alterations compared to bulkier substituents (e.g., tert-butyl vs. methyl), preserving the parent compound’s reactivity .

Functional Analogs

3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic Acid Methyl Ester

Molecular Formula : C₈H₁₂N₂O₃
Molecular Weight : 184.20 g/mol
Substituents : A tert-butyl group on an oxadiazole ring and a methyl ester.
Key Differences :

  • Oxadiazole ring (heterocyclic with two nitrogen atoms) instead of 1,3-dioxane.
  • The ester group enhances lipophilicity, contrasting with the carboxylic acid in the target compound.
    Applications : Versatile intermediate in pharmaceuticals and agrochemicals .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 C₁₀H₁₅D₃O₄ 205.27 tert-Butyl, methyl-d3, COOH DCM, Ethyl Acetate, Methanol Isotopic labeling, organic synthesis
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid C₉H₁₄O₅ 194.20 Methyl (×3), COOH Acetone, DCM Macromolecule synthesis
MTC-COOH C₆H₈O₅ 160.12 Methyl, oxo (C=O), COOH Polar aprotic solvents Polymer chemistry
3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic Acid Methyl Ester C₈H₁₂N₂O₃ 184.20 tert-Butyl, oxadiazole, COOCH₃ Organic solvents Pharmaceuticals, agrochemicals

Key Research Findings

MTC-COOH’s oxo group enhances ring strain, facilitating ring-opening polymerization, whereas the target compound’s saturated dioxane ring is more stable under similar conditions .

Synthetic Utility :

  • The deuterated compound’s stability and solubility profile make it ideal for tracer studies, while 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid serves as a precursor for esterification and anhydride formation .

Crystallographic Behavior: X-ray studies of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal a chair conformation with intermolecular hydrogen bonding, contrasting with the unknown crystal structure of the deuterated analog .

Biological Activity

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is a deuterated compound that has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structure allows for potential applications in drug development, particularly in targeting various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.

  • Molecular Formula : C10H18O4
  • CAS Number : 1185147-81-2
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a dioxane ring and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many dioxane derivatives have been shown to inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Some studies suggest potential activity against various bacterial strains, including multidrug-resistant organisms.

Biological Activity Data

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC 4–8 μg/mL
CytotoxicityMDA-MB-231 (Breast Cancer)IC50 0.126 μM
InhibitionMatrix metalloproteinasesSignificant inhibition

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to this compound. The compound demonstrated notable activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL. This suggests potential use in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Activity

In vitro studies on the MDA-MB-231 breast cancer cell line revealed that this compound exhibits significant cytotoxic effects with an IC50 value of 0.126 μM. The compound was also noted for its ability to inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of any new drug candidate. For this compound:

  • Absorption : Preliminary data suggest moderate absorption rates.
  • Metabolism : The compound's metabolic stability needs further investigation to determine its viability as a therapeutic agent.

Q & A

Q. What synthetic strategies are recommended for preparing 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid-d3, and how does deuteration affect reaction optimization?

Deuteration typically targets specific hydrogen atoms in the parent compound. For this derivative, the -d3 label likely replaces hydrogens on the methyl group at position 4. Synthesis involves:

  • Step 1 : Start with non-deuterated 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid.
  • Step 2 : Use deuterated reagents (e.g., D₂O, CD₃I) in acidic/basic conditions to isotopically label the methyl group.
  • Step 3 : Confirm deuteration via 1H NMR^1\text{H NMR} (absence of CH₃ signals) and mass spectrometry (M+3 peak).
    Deuteration may alter reaction kinetics due to isotopic mass effects, requiring adjustments in reaction time or temperature .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolve the equatorial/axial orientation of substituents on the dioxane ring. Use SHELXL for refinement .
  • NMR spectroscopy : 13C NMR^{13}\text{C NMR} to confirm deuterium incorporation (absence of splitting in adjacent carbons).
  • FT-IR : Identify carboxylic acid O-H/D stretching (deuterated O-D peaks appear at ~2500 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice differ between deuterated and non-deuterated analogs?

Deuteration can subtly alter hydrogen-bond lengths and angles due to differences in O-H/D bond strengths. For non-deuterated analogs, O-H⋯O hydrogen bonds form chains (e.g., 2.7–2.9 Å), while deuterated versions may exhibit slightly shorter bonds (Δ ~0.01–0.03 Å). Use high-resolution XRD (λ < 1 Å) and SHELX refinement to detect these differences .

Q. What challenges arise in refining crystallographic data for deuterated small molecules, and how can they be mitigated?

  • Challenge : Deuterium’s lower scattering factor complicates electron density maps.
  • Solution : Use neutron diffraction (if accessible) or constrain deuterium positions using geometric parameters from non-deuterated analogs during SHELXL refinement .

Q. How can isotopic substitution (d3) impact computational modeling of this compound’s reactivity?

  • MD simulations : Adjust force fields to account for deuterium’s mass (e.g., AMBER or CHARMM parameters).
  • DFT studies : Compare activation energies for reactions (e.g., esterification) between deuterated and non-deuterated species. Isotopic effects may reduce reaction rates (kinetic isotope effect, KIE ~2–3) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Scenario : Discrepancy between predicted 13C^{13}\text{C} shifts (DFT) and experimental NMR.
  • Method :
    • Re-optimize computational models using solvent corrections (e.g., PCM for DMSO).
    • Validate hydrogen-bonding networks in crystals (via XRD) to identify conformational biases not captured in gas-phase calculations .

Q. What comparative studies are needed to evaluate the stability of the deuterated compound under varying experimental conditions?

  • Hydrolytic stability : Compare degradation rates of deuterated vs. non-deuterated forms in aqueous buffers (pH 2–12) via HPLC.
  • Thermal stability : Use TGA-DSC to assess decomposition temperatures. Deuteration may increase thermal stability due to stronger C-D bonds .

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